trans-2-Penten-1-ol

Descripción

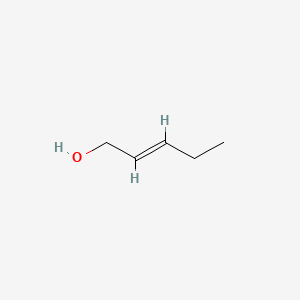

Structure

3D Structure

Propiedades

Número CAS |

20273-24-9 |

|---|---|

Fórmula molecular |

C5H10O |

Peso molecular |

86.13 g/mol |

Nombre IUPAC |

pent-2-en-1-ol |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3 |

Clave InChI |

BTSIZIIPFNVMHF-UHFFFAOYSA-N |

SMILES |

CCC=CCO |

SMILES canónico |

CCC=CCO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Trans 2 Penten 1 Ol

Catalytic Hydrogenation Approaches for trans-2-Penten-1-ol (B74409) Synthesis

Catalytic hydrogenation is a widely employed technique for the synthesis of this compound, primarily through the selective reduction of trans-2-pentenal (B73810). The effectiveness of this method hinges on the choice of catalyst and reaction conditions to ensure high yield and stereoselectivity.

Transition Metal Catalysis (e.g., Palladium on Carbon, Raney Nickel) in the Reduction of Pentenals to this compound and Stereoselectivity Studies

Transition metals are fundamental to the catalytic hydrogenation of α,β-unsaturated aldehydes like pentenal. nih.gov Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are frequently utilized for their efficiency in such reductions. wikipedia.orgwikipedia.org

Palladium on carbon is a versatile catalyst used for various hydrogenation reactions, including the reduction of carbonyl compounds. wikipedia.org In the synthesis of allylic alcohols, Pd/C has demonstrated effectiveness, though its selectivity can be influenced by reaction parameters. mdpi.com Studies on the hydrogenation of similar allylic alcohols, such as 2-propen-1-ol, have shown that palladium nanoparticles can yield saturated alcohols, but may also lead to the formation of isomeric unsaturated alcohols and aldehydes. rsc.org The stereoselectivity of Pd/C is a critical factor; for instance, in the hydrogenation of alkenes, it generally promotes syn-addition of hydrogen. masterorganicchemistry.com

Raney Nickel, a fine-grained nickel-aluminium alloy, is another prominent catalyst in organic synthesis, known for its high catalytic activity. wikipedia.org It is effective in the hydrogenation of aldehydes and ketones to their corresponding alcohols, often in aqueous media at room temperature, resulting in high yields. rsc.org In the context of α,β-unsaturated ketones, nickel-containing catalysts, including Raney Nickel, are used for the catalytic hydrogenation of the C=C double bond. google.com The modification of Raney Nickel catalysts can further enhance their performance and selectivity. For example, modified skeletal nickel catalysts have been used in the hydrogenation of pinenes to achieve high cis-isomer content. google.com

The stereochemical outcome of the hydrogenation is paramount. The goal is to selectively reduce the carbonyl group of the pentenal while preserving the trans-configuration of the carbon-carbon double bond. Research has shown that the hydrogenation of cis-2-penten-1-ol (B74994) can be more rapid than its trans-isomer, with 1-pentanol (B3423595) being a major product, suggesting that the stereochemistry of the starting material influences the reaction pathway. rsc.org

| Catalyst | Typical Substrate | Key Characteristics | Selectivity Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Pentenals, other α,β-unsaturated aldehydes | Versatile, effective for carbonyl reduction. wikipedia.org | Generally favors syn-addition. masterorganicchemistry.com Can produce isomeric byproducts. rsc.org |

| Raney Nickel | Pentenals, aldehydes, ketones wikipedia.orgrsc.org | High catalytic activity, often used as a slurry. wikipedia.org | Effective for C=C bond hydrogenation in α,β-unsaturated systems. google.com Can be modified for enhanced stereoselectivity. google.com |

Mechanistic Aspects of Catalytic Hydrogenation for this compound Formation

The mechanism of catalytic hydrogenation of α,β-unsaturated aldehydes to form allylic alcohols like this compound is a complex process that occurs on the surface of the metal catalyst. masterorganicchemistry.com The reaction involves the adsorption of both the hydrogen gas and the unsaturated aldehyde onto the catalyst surface.

The generally accepted mechanism for hydrogenation on heterogeneous catalysts involves the following key steps:

Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst and dissociates into atomic hydrogen. The pentenal molecule also adsorbs onto the catalyst surface, typically through its C=C and C=O double bonds.

Hydrogen Transfer: Stepwise transfer of adsorbed hydrogen atoms to the adsorbed pentenal molecule occurs. The selectivity for the formation of this compound over other products, such as the saturated alcohol (1-pentanol) or the saturated aldehyde (pentanal), depends on the relative rates of hydrogenation of the C=O and C=C bonds.

Desorption of Product: Once the hydrogenation is complete, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The stereoselectivity of the reaction is influenced by the way the pentenal molecule adsorbs onto the catalyst surface and the subsequent delivery of hydrogen atoms. To favor the formation of the trans-allylic alcohol, the conditions must be optimized to promote the reduction of the carbonyl group while minimizing the reduction of the double bond and preventing isomerization from trans to cis. The nature of the catalyst, the solvent, temperature, and hydrogen pressure are all critical parameters that can be adjusted to control the reaction pathway. nih.gov Mechanistic studies often employ transient kinetic methods to understand the intricate steps involved in these surface-catalyzed reactions. efstathiou.am

Organometallic Reduction Strategies for this compound

Organometallic reagents provide powerful and often highly selective routes for the reduction of carbonyl compounds to alcohols. For the synthesis of this compound, reagents like Lithium Aluminum Hydride are particularly noteworthy for their ability to selectively reduce the carbonyl group of an α,β-unsaturated aldehyde.

Lithium Aluminum Hydride (LiAlH₄) Reduction Pathways to this compound and Stereochemical Control

Lithium Aluminum Hydride (LiAlH₄) is a potent nucleophilic reducing agent capable of reducing a wide array of polar functional groups, including aldehydes, ketones, esters, and carboxylic acids, to the corresponding alcohols. adichemistry.comorganic-chemistry.org In the synthesis of this compound from trans-2-pentenal, LiAlH₄ offers a high degree of chemoselectivity.

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the pentenal. adichemistry.com This initial attack forms a tetrahedral intermediate. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final alcohol product.

A crucial aspect of using LiAlH₄ for the synthesis of allylic alcohols is controlling the reaction to prevent the reduction of the carbon-carbon double bond. While LiAlH₄ does not typically reduce isolated C=C bonds, conjugated systems can sometimes undergo 1,4-addition (conjugate addition). ic.ac.uk However, by carefully controlling the reaction conditions, such as using low temperatures and an "inverse addition" method (adding the LiAlH₄ solution to the aldehyde solution), the 1,2-reduction of the carbonyl group is favored, preserving the double bond. adichemistry.comic.ac.uk This selective reduction allows for the synthesis of this compound from its corresponding aldehyde with high fidelity.

The stereochemistry of the starting material is maintained during this reduction. The hydride attack does not affect the configuration of the existing trans-double bond, leading to the desired this compound.

| Reaction Parameter | Influence on Stereochemical Control | Outcome |

|---|---|---|

| Mode of Addition | Inverse addition (reagent added to substrate) prevents excess LiAlH₄. ic.ac.uk | Favors selective 1,2-reduction of the carbonyl group. adichemistry.com |

| Temperature | Low temperatures decrease the rate of competing side reactions, such as 1,4-reduction. | Enhanced selectivity for the allylic alcohol. |

| Stoichiometry | Using a controlled amount of LiAlH₄ ensures only the carbonyl group is reduced. adichemistry.com | Prevents over-reduction of the double bond. |

Grignard Reagent-Based Syntheses of this compound Intermediates

Grignard reagents (RMgX) are versatile organometallic compounds used extensively in organic synthesis for the formation of carbon-carbon bonds. libretexts.org While not a direct method for the reduction of pentenal to this compound, Grignard reagents are instrumental in synthesizing precursors or intermediates that can then be converted to the target molecule.

For instance, a Grignard reagent can react with an appropriate electrophile to construct the carbon skeleton of pentenol. A common strategy involves the reaction of a Grignard reagent with an aldehyde, ketone, or epoxide. youtube.comstackexchange.com To synthesize an intermediate for this compound, one could envision a multi-step sequence. For example, the reaction of ethylmagnesium bromide with acrolein would lead to 1-penten-3-ol (B1202030). Subsequent isomerization and functional group manipulation would be required to obtain this compound. A more direct, though theoretical, approach for a related saturated alcohol, 1-pentanol, involves the reaction of propylmagnesium bromide with ethylene (B1197577) oxide. chemicalforums.com

The synthesis of unsaturated Grignard reagents themselves can be complex but allows for the construction of more elaborate structures, such as terpenic alcohols. google.com The reaction of a Grignard reagent with an ester or acid chloride typically results in a tertiary alcohol after the addition of two equivalents of the Grignard reagent. libretexts.org Therefore, careful selection of the carbonyl compound is crucial to arrive at the desired primary allylic alcohol structure.

Enzymatic and Biocatalytic Routes to this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, such as oxidoreductases, can be employed for the synthesis of allylic alcohols like this compound.

One promising approach is the biocatalytic reduction of α,β-unsaturated carboxylic acids or aldehydes. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes. rsc.orgsemanticscholar.org These aldehydes can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). rsc.orgmdpi.com In vivo systems using engineered E. coli cells expressing a CAR have been shown to convert α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols. rsc.org

For the specific synthesis of allylic alcohols, an in vitro two-enzyme system can be employed. This system couples a CAR with a glucose dehydrogenase (GDH) for cofactor recycling. This setup has been shown to successfully produce a variety of allylic alcohols from their parent carboxylates with high conversion rates. rsc.org For example, cinnamyl alcohol was prepared on a 100 mg scale using such an in vitro system. rsc.org

Another class of enzymes, P450 monooxygenases, are capable of catalyzing the regio- and stereoselective hydroxylation of C-H bonds, including allylic positions. While this is an oxidation reaction, it highlights the potential of enzymes to functionalize specific positions in a molecule with high precision. Directed evolution and gene mining techniques are continuously expanding the library of available enzymes with novel catalytic activities for the synthesis of valuable chiral compounds. nih.gov

The advantages of enzymatic routes include high chemo-, regio-, and stereoselectivity, operation under mild conditions (room temperature and neutral pH), and reduced environmental impact. These factors make biocatalysis an increasingly attractive methodology for the synthesis of fine chemicals like this compound.

Alcohol Dehydrogenase (ADH) and Lipase-Mediated Enantioselective Reduction of 2-Pentenal to this compound

The synthesis of specific enantiomers of chiral alcohols is of significant interest in the chemical industry, particularly for flavors, fragrances, and pharmaceutical intermediates. Biocatalysis, utilizing enzymes such as Alcohol Dehydrogenases (ADHs) and lipases, has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and aldehydes, including the conversion of 2-pentenal to this compound.

Alcohol Dehydrogenases are oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. nih.gov This reduction requires a hydride source, typically from a nicotinamide (B372718) cofactor such as NAD(P)H. d-nb.info The high stereoselectivity of many ADHs allows for the production of a single desired enantiomer of the alcohol. The process often involves a cofactor regeneration system to be economically viable. A common approach is the coupled-substrate method, where a cheap, sacrificial alcohol like isopropanol (B130326) is used in large excess to continuously regenerate the NADPH cofactor, driving the reaction towards the reduction of the target aldehyde. nih.gov

Lipases, primarily known for their hydrolytic activity on esters, can also catalyze reduction reactions under specific conditions, often involving a dynamic kinetic resolution process. While less common than ADHs for direct aldehyde reduction, their application in chemoenzymatic cascades is well-documented. For instance, a lipase (B570770) could be used to resolve a racemic mixture of esters derived from the target alcohol, or in combination with other catalysts in one-pot syntheses. entrechem.com

The enantioselective reduction of α,β-unsaturated aldehydes like 2-pentenal presents a challenge of controlling both the 1,2-reduction of the carbonyl group and the potential 1,4-reduction of the carbon-carbon double bond. Ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective trans-hydrogenation of activated C=C double bonds. researchgate.net However, for the specific synthesis of this compound from 2-pentenal, the focus is on the selective reduction of the aldehyde functionality, for which ADHs are the primary biocatalysts of choice.

Green Chemistry Principles in Biocatalytic Production of this compound

The biocatalytic production of this compound aligns with numerous principles of Green Chemistry, offering a more sustainable alternative to traditional chemical methods. tudelft.nl Biocatalysis is recognized as a key enabling technology for environmentally friendly chemical manufacturing. tudelft.nlresearchgate.net

Key Green Chemistry principles embodied in this biocatalytic approach include:

Use of Renewable Feedstocks : The starting materials for biocatalytic processes can often be derived from renewable biomass. abiosus.org For instance, pentenol can be produced through microbial fermentations using renewable carbon sources like glucose or glycerol (B35011). mit.edu This reduces reliance on finite fossil fuels. abiosus.org

Catalysis : Enzymes are highly efficient and specific catalysts, often surpassing the performance of chemical catalysts. youtube.com They are biodegradable, derived from renewable resources, and eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. tudelft.nl

Mild Reaction Conditions : Biocatalytic reactions are typically conducted in aqueous media under mild conditions of temperature and pressure (e.g., near ambient temperature and atmospheric pressure). researchgate.net This significantly reduces the energy consumption and the need for specialized, high-pressure equipment associated with many conventional chemical syntheses. arkat-usa.org

Waste Prevention : The high selectivity (chemo-, regio-, and stereoselectivity) of enzymes minimizes the formation of by-products, leading to higher yields and simpler purification processes. researchgate.net This inherently reduces waste generation, aligning with the principle of prevention and improving the E-Factor (environmental impact factor) of the process. tudelft.nl

The table below summarizes the application of Green Chemistry principles in the biocatalytic synthesis of this compound.

| Green Chemistry Principle | Application in Biocatalytic Production of this compound |

| Renewable Feedstocks | Utilization of biomass-derived sugars (e.g., glucose) in engineered microbial systems for pentenol synthesis. mit.edu |

| Catalysis | Use of biodegradable and highly selective enzymes (e.g., ADHs) instead of heavy metal catalysts. tudelft.nl |

| Benign Solvents | Predominant use of water as the reaction medium. arkat-usa.org |

| Energy Efficiency | Reactions are run at or near ambient temperature and pressure, reducing energy demand. researchgate.net |

| Waste Prevention | High enzymatic selectivity leads to fewer by-products and cleaner reaction profiles. nih.gov |

Comparative Analysis of Synthetic Routes for this compound: Yields, Selectivities, and Methodological Advancements

This compound can be synthesized through various chemical and biocatalytic routes. A comparative analysis reveals significant differences in yields, selectivities, and environmental impact.

Chemical Synthesis: A common laboratory-scale method involves the reduction of trans-2-pentenal using chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing α,β-unsaturated aldehydes to the corresponding allylic alcohols, typically providing high yields. For example, the reduction of trans-2-pentenal with LiAlH₄ in diethyl ether can produce this compound. chemicalbook.com Another route involves the reaction of tetrahydrofurfuryl chloride with sodium in ether, which yields 4-penten-1-ol, a structural isomer. orgsyn.org While often high-yielding, these methods typically involve stoichiometric amounts of hazardous reagents, flammable solvents, and may require cryogenic temperatures, posing safety and environmental concerns.

Biocatalytic Synthesis: As discussed, the biocatalytic reduction of trans-2-pentenal using alcohol dehydrogenases (ADHs) offers high enantioselectivity and operates under mild, green conditions. The yield and selectivity are highly dependent on the specific enzyme chosen and the optimization of reaction conditions, including cofactor regeneration. Ene-reductases can also be employed for the asymmetric reduction of the C=C bond in α,β-unsaturated compounds, though the target here is the C=O bond. researchgate.net The use of whole-cell biocatalysts (e.g., engineered E. coli or yeast) can simplify the process by providing the necessary enzymes and cofactor regeneration machinery in a self-contained system. nih.gov

The following table provides a comparative overview of different synthetic routes.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reduction | LiAlH₄ | Diethyl ether, -10°C to RT | High yield, effective for C=O reduction | Hazardous/pyrophoric reagent, stoichiometric waste, requires anhydrous conditions, flammable solvent |

| Biocatalytic Reduction (Isolated Enzyme) | Alcohol Dehydrogenase (ADH), NADPH, Cofactor regeneration system (e.g., isopropanol) | Aqueous buffer, pH 7, ~30°C | High enantioselectivity, mild conditions, green solvent (water) | Requires external cofactor regeneration, enzyme stability can be an issue |

| Biocatalytic Reduction (Whole Cell) | Engineered E. coli or yeast expressing an ADH | Aqueous medium with glucose, ~30°C | In-vivo cofactor regeneration, no need for enzyme purification | Lower substrate tolerance, potential for side reactions from other cellular enzymes, complex product isolation |

Methodological advancements continue to improve both chemical and biocatalytic routes. In chemical synthesis, new catalytic systems are being developed to improve selectivity and reduce waste. In biocatalysis, protein engineering and directed evolution are used to create more robust enzymes with higher activity and selectivity for non-natural substrates, making industrial-scale production more feasible. d-nb.infotudelft.nl

Mechanistic Investigations of Trans 2 Penten 1 Ol Reactivity

Oxidation Reactions of trans-2-Penten-1-ol (B74409)

The oxidation of this compound is a key transformation, primarily leading to the corresponding α,β-unsaturated aldehyde, trans-2-pentenal (B73810). This conversion is critical for applications in the fragrance and flavor industries.

Conversion to 2-Pentenal: Reaction Mechanisms and Stereospecificity

The conversion of this compound to trans-2-pentenal involves the selective oxidation of the primary alcohol to an aldehyde without affecting the carbon-carbon double bond. Mild oxidizing agents are typically employed to achieve this transformation and prevent over-oxidation to the carboxylic acid.

Commonly used reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These chromium(VI) based reagents are known for their ability to oxidize primary alcohols to aldehydes under relatively mild conditions. The mechanism generally involves the formation of a chromate (B82759) ester intermediate, followed by a syn-elimination facilitated by a base (often the pyridine (B92270) component of the reagent) abstracting a proton from the carbon bearing the hydroxyl group. This process leads to the formation of the aldehyde and a reduced chromium species.

The stereochemistry of the double bond in this compound is typically preserved during these oxidation reactions. For instance, the oxidation using PCC in dichloromethane (B109758) is a well-established method that maintains the trans configuration of the double bond, yielding trans-2-pentenal. While specific detailed mechanistic studies on this compound's oxidation to trans-2-pentenal are not extensively detailed in the provided search results, the general principles of alcohol oxidation with these reagents suggest a concerted or near-concerted elimination step that preserves the geometry of the adjacent double bond.

Other oxidizing systems, such as Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a base) or Dess-Martin periodinane, are also effective for converting primary alcohols to aldehydes and are known for their mildness and high selectivity, which would similarly preserve the trans stereochemistry of the double bond.

Oxidative Transformations in Complex Chemical Environments

In more complex chemical environments or when stronger oxidizing agents are used, this compound can undergo a range of oxidative transformations beyond simple aldehyde formation. These can include over-oxidation to carboxylic acids, epoxidation of the double bond, or oxidative cleavage of the double bond.

For example, strong oxidants like potassium permanganate (B83412) (KMnO₄) under acidic conditions, or chromic acid (CrO₃), can lead to the formation of 2-pentenoic acid if not carefully controlled. These reagents are less selective and can oxidize the aldehyde further. The double bond itself is also susceptible to oxidation. For instance, in the presence of certain oxidizing agents or under specific catalytic conditions, epoxidation across the double bond could occur, forming an epoxide intermediate.

Furthermore, oxidative cleavage of the double bond can happen with potent oxidants like ozonolysis or under vigorous conditions with permanganate or dichromate. Ozonolysis of unsaturated aldehydes, such as trans-2-pentenal (the oxidation product of this compound), proceeds via a Criegee mechanism involving the formation of a primary ozonide, which then decomposes into carbonyl compounds and Criegee intermediates mdpi.com. While this compound itself is not directly ozonolyzed in the provided literature, this highlights the susceptibility of the unsaturated moiety to oxidative cleavage in atmospheric or industrial processes.

Studies on the atmospheric degradation of similar unsaturated alcohols, like (Z)-2-penten-1-ol, by chlorine atoms (Cl) show that addition to the double bond is a dominant pathway, leading to various carbonyl compounds, including chlorinated aldehydes researchgate.net. This suggests that in environments with reactive oxidants like Cl atoms or hydroxyl radicals (OH), the double bond of this compound would be a primary site of attack, potentially leading to complex product mixtures.

Hydrogenation and Isomerization Pathways of this compound

The reactivity of this compound also encompasses transformations involving its double bond, such as hydrogenation and isomerization.

Catalytic Hydrogenation of the Double Bond in this compound

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond in this compound, yielding the saturated alcohol, pentan-1-ol. This process typically involves the use of heterogeneous catalysts in the presence of hydrogen gas.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The mechanism of catalytic hydrogenation generally follows the Horiuti-Polanyi mechanism, which involves the adsorption of hydrogen and the alkene onto the catalyst surface. Hydrogen molecules dissociate into adsorbed hydrogen atoms. The alkene then adsorbs onto the surface, and hydrogen atoms are sequentially added across the double bond. The trans stereochemistry of the double bond is typically maintained during the initial addition of hydrogen atoms, leading to the saturated alkane.

For this compound, hydrogenation over Pd/C is reported to proceed with high yields (>90%) to form pentan-1-ol . The reaction conditions, such as temperature, pressure, and solvent, can influence the rate and efficiency of the hydrogenation. Rhodium catalysts, particularly those with triphenylphosphine (B44618) (TPP) ligands, have been noted to enhance regioselectivity in related hydroformylation reactions, suggesting that catalyst choice can be critical for controlling outcomes in unsaturated alcohol transformations .

Double Bond Migration and Allylic Isomerization in this compound Derivatives

The double bond in this compound and its derivatives can be susceptible to migration and allylic isomerization under various conditions, particularly in the presence of acids, bases, or transition metal catalysts.

Double Bond Migration: The migration of the double bond typically involves the formation of allylic carbocations or concerted mechanisms. For example, under acidic conditions, protonation of the double bond can lead to carbocation intermediates that can rearrange. If protonation occurs at C2, a carbocation at C3 can form, which might then deprotonate at C4 to yield pent-3-en-1-ol, or undergo further rearrangements. Alternatively, protonation at C3 could lead to a carbocation at C2, which could then deprotonate at C1 (if a hydrogen were available there) or C3 to form other isomers. However, the presence of the hydroxyl group can influence these pathways, potentially leading to ether formation or other reactions.

Allylic Isomerization: Allylic isomerization involves the shift of the double bond to an adjacent position, often mediated by transition metal catalysts or through radical pathways. For instance, some transition metal catalysts can facilitate the migration of double bonds in alkenes. In the context of this compound, this could lead to the formation of cis-2-penten-1-ol (B74994) or pent-3-en-1-ol. While specific studies detailing the double bond migration pathways for this compound are not extensively provided, research on similar unsaturated alcohols indicates that such isomerizations are possible, especially under conditions that promote allylic rearrangements. For instance, studies on the atmospheric degradation of unsaturated alcohols by Cl atoms show that addition to the double bond is dominant, but the potential for isomerization during such processes cannot be entirely ruled out without specific investigation researchgate.net.

Derivatization Strategies for this compound

This compound serves as a versatile building block for synthesizing a variety of derivatives by modifying its hydroxyl group or, less commonly, its double bond.

Esterification: The primary alcohol group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine) yields the acetate (B1210297) ester, (E)-pent-2-en-1-yl acetate. This reaction typically proceeds via nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acylating agent.

Etherification: Ether formation can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. Alternatively, direct reaction with alkyl halides under acidic conditions can also lead to ether formation.

Formation of Alkyl Halides and Sulfonates: The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), which then allows for nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. Treatment with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine yields the tosylate or mesylate ester. These derivatives are valuable intermediates for introducing other functional groups via SN2 reactions.

Reactions at the Double Bond: While the primary focus is often on the hydroxyl group, the double bond can also be derivatized. For example, epoxidation using peroxy acids (like m-CPBA) would yield an epoxide. Dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate under controlled conditions would lead to the formation of a diol. Halogenation (e.g., addition of Br₂) across the double bond would result in a vicinal dihalide.

Table of Compound Names:

| Common Name | IUPAC Name | CAS Number |

| This compound | (E)-Pent-2-en-1-ol | 1576-96-1 |

| trans-2-pentenal | (E)-Pent-2-enal | 764-39-6 |

| Pentan-1-ol | Pentan-1-ol | 71-41-0 |

Cycloaddition Reactions Involving the Conjugated Double Bond

The conjugated double bond in this compound makes it a suitable substrate for cycloaddition reactions, most notably [3+2] cycloadditions with nitrile oxides. These reactions are valuable for constructing five-membered heterocyclic rings, such as isoxazolines, which are important scaffolds in medicinal chemistry researchgate.netresearchgate.netetsu.eduacs.orgdurgapurgovtcollege.ac.indntb.gov.ua.

The mechanism typically involves a concerted, one-step process with asynchronous transition states, where the nitrile oxide acts as a 1,3-dipole and the alkene acts as a dipolarophile researchgate.netacs.org. Density Functional Theory (DFT) studies have elucidated the regioselectivity and stereoselectivity of these reactions, indicating that the electronic flux and steric factors dictate the orientation of the reactants in the transition state researchgate.netacs.orgresearchgate.net. For instance, studies on benzonitrile (B105546) oxide reacting with this compound have shown that the electronic flux can be from the nitrile oxide to the alcohol or vice versa, depending on the specific electronic properties of the reactants, which aligns with Conceptual Density Functional Theory (CDFT) predictions researchgate.net. The resulting isoxazoline (B3343090) adducts can serve as versatile intermediates for further synthetic modifications researchgate.netetsu.edu.

Formation of Halogenated Derivatives

This compound can be readily converted into halogenated derivatives, such as trans-1-Bromo-2-pentene and trans-1-Chloro-2-pentene, through substitution reactions at the allylic position.

Halogenation at the Allylic Position: The hydroxyl group can be substituted by halogens. For example, reaction with concentrated HCl can yield 1-chloro-2-pentene (B8739790) via an SN2 mechanism, which typically retains the stereochemistry of the double bond . Similarly, treatment with H₂SO₄ and NaBr can lead to the formation of 1-bromo-2-pentene through acid-catalyzed bromide substitution . While these reactions are effective, steric hindrance at the allylic position can sometimes reduce reaction rates compared to non-allylic alcohols .

Synthesis of 1-Bromo-2-pentene: A common synthetic route to 1-bromo-2-pentene involves the reaction of cis-2-penten-1-ol with phosphorus tribromide and pyridine cymitquimica.comsigmaaldrich.com. Although this method uses the cis isomer, analogous reactions with this compound are also feasible. Radical bromination using N-bromosuccinimide (NBS) under UV light is another method that favors allylic bromination .

Esterification and Etherification Reactions of this compound

The primary alcohol functionality of this compound readily participates in esterification and etherification reactions, allowing for the introduction of various functional groups.

Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. Under acidic catalysis, the mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water masterorganicchemistry.comlibretexts.orge3s-conferences.org. For example, esterification with acetic acid in the presence of sulfuric acid is a common method e3s-conferences.org.

Etherification: Ether formation can be achieved through various methods. The Williamson ether synthesis, involving the reaction of an alkoxide (formed by deprotonating the alcohol) with an alkyl halide, is a classic approach. Alternatively, direct etherification reactions catalyzed by Lewis acids or other metal complexes can also be employed acs.org. The alcohol can also serve as an initiator in polymerization reactions, such as the ring-opening polymerization of ε-caprolactone, to form oligomers with varying thermal and rheological properties depending on the initiator's structure ingentaconnect.comresearchgate.net.

Development of Polymerizable Monomers from this compound

This compound can be chemically modified to create monomers suitable for polymerization. The presence of the double bond and the hydroxyl group provides sites for derivatization.

Acrylate (B77674) and Methacrylate (B99206) Derivatives: The hydroxyl group can be esterified with acrylic acid or methacrylic acid (or their derivatives like acyl chlorides or anhydrides) to form corresponding acrylate or methacrylate monomers. These monomers, containing a polymerizable vinyl group, can then undergo free-radical polymerization or other polymerization techniques to yield polymers with specific properties.

Other Polymerizable Derivatives: Beyond acrylates, other functionalizations can lead to polymerizable monomers. For instance, the double bond itself could potentially be involved in certain types of polymerization, or the molecule could be incorporated into larger monomer structures. The use of this compound as an initiator in the ring-opening polymerization of ε-caprolactone, as mentioned earlier, demonstrates its role in polymer synthesis, albeit as an initiator rather than a monomer itself ingentaconnect.comresearchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation of Trans 2 Penten 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis of trans-2-Penten-1-ol (B74409)

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) techniques provide comprehensive information about connectivity, chemical environment, and stereochemistry.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its five protons. Typically, the spectrum displays:

A signal for the hydroxyl proton (-OH), which is usually a broad singlet and its chemical shift can vary depending on concentration and solvent, often appearing between 0.5-5.0 ppm pdx.edu.

A signal for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), appearing as a doublet due to coupling with the C2 vinylic proton, typically around 4.0-4.5 ppm.

A signal for the vinylic proton at C2, appearing as a doublet of doublets (or a complex multiplet) due to coupling with the C3 vinylic proton and potentially long-range coupling. Its chemical shift is usually in the range of 5.4-5.6 ppm .

A signal for the vinylic proton at C3, appearing as a doublet due to coupling with the C2 vinylic proton, typically in the range of 5.4-5.6 ppm . The coupling constant between these two vinylic protons (³JH2-H3) is characteristic of the trans configuration, usually falling between 12-18 Hz tandfonline.comchemicalbook.comdocbrown.info.

A signal for the allylic methylene protons at C4, appearing as a multiplet, typically around 2.0-2.2 ppm.

A signal for the terminal methyl protons (-CH₃) at C5, appearing as a triplet due to coupling with the C4 protons, typically around 0.9-1.0 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals are expected for each of the five carbon atoms:

C1 (-CH₂OH): A signal in the range of 60-65 ppm, characteristic of a primary alcohol carbon.

C2 (vinylic): A signal in the alkene region, typically around 130-140 ppm.

C3 (vinylic): A signal in the alkene region, typically around 130-140 ppm.

C4 (allylic methylene): A signal in the range of 20-30 ppm.

C5 (methyl): A signal in the range of 10-15 ppm, characteristic of a methyl group.

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would confirm the coupling between the -CH₂OH protons and the C2 vinylic proton, and between the C4 protons and the C5 methyl protons. It would also show the coupling between the two vinylic protons (H2-H3), confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. It would show correlations between the -CH₂OH protons and C1, the C4 protons and C4, the C5 protons and C5, and the vinylic protons (H2, H3) with their respective carbons (C2, C3). This is crucial for assigning proton and carbon signals.

Data Table: Typical NMR Assignments for this compound

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) | Coupling Constant (Hz) / Notes |

| ¹H | -OH | 0.5 - 5.0 (variable) | s (broad) | Hydrogen bonding, solvent dependent |

| ¹H | H1 (-CH₂OH) | 4.0 - 4.5 | d | ³JH1-H2 ≈ 6-8 Hz (approx.) |

| ¹H | H2 | 5.4 - 5.6 | dd | ³JH2-H3 ≈ 12-18 Hz (trans) |

| ¹H | H3 | 5.4 - 5.6 | d | ³JH3-H2 ≈ 12-18 Hz (trans) |

| ¹H | H4 (-CH₂) | 2.0 - 2.2 | m | Coupled to H3, H5 |

| ¹H | H5 (-CH₃) | 0.9 - 1.0 | t | ³JH5-H4 ≈ 7-8 Hz |

| ¹³C | C1 (-CH₂OH) | 60 - 65 | CH₂ | Primary alcohol carbon |

| ¹³C | C2 (vinylic) | 130 - 140 | C | Vinylic carbon |

| ¹³C | C3 (vinylic) | 130 - 140 | CH | Vinylic carbon |

| ¹³C | C4 (-CH₂) | 20 - 30 | CH₂ | Allylic methylene carbon |

| ¹³C | C5 (-CH₃) | 10 - 15 | CH₃ | Methyl carbon |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis of this compound

Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation patterns. For this compound (C₅H₁₀O), the molecular weight is 86.13 g/mol .

Molecular Ion (M⁺): Electron ionization (EI) typically produces a molecular ion peak at m/z 86, corresponding to the loss of a single electron from the molecule. This peak confirms the molecular formula. nih.govnih.govnist.govdocbrown.info

Fragmentation Pathways: Common fragmentation pathways for allylic alcohols like this compound include:

α-cleavage: This is a significant fragmentation pathway for alcohols, involving the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could lead to the loss of the hydroxyl radical (•OH) or the loss of the CH₂OH radical.

Loss of •OH (17 amu): m/z 86 → m/z 69 ([C₅H₉]⁺) libretexts.org

Loss of CH₂OH (31 amu): m/z 86 → m/z 55 ([C₄H₇]⁺) docbrown.info

Dehydration: Loss of a water molecule (18 amu) can occur, especially if there is a facile proton transfer, leading to a peak at m/z 68 ([C₅H₈]⁺).

Allylic cleavage: Cleavage of the C2-C3 double bond can lead to fragments. For instance, cleavage of the C3-C4 bond could yield a C3 fragment.

Loss of alkyl groups: Fragmentation can also involve the loss of small alkyl radicals or molecules like ethylene (B1197577).

Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Ion/Formula | Description |

| 86 | [M]⁺ / C₅H₁₀O | Molecular ion |

| 69 | [M-OH]⁺ / C₅H₉ | Loss of hydroxyl radical |

| 68 | [M-H₂O]⁺ / C₅H₈ | Dehydration |

| 55 | [M-CH₂OH]⁺ / C₄H₇ | Alpha-cleavage (loss of CH₂OH) |

| 41 | [C₃H₅]⁺ | Common fragment from alkene cleavage |

| 39 | [C₃H₃]⁺ | Common fragment from alkene cleavage |

Selected Ion Flow Tube (SIFT) Mass Spectrometry Studies of Ion-Molecule Reactions involving this compound

Selected Ion Flow Tube (SIFT) mass spectrometry is a soft ionization technique used to study ion-molecule reactions, which can be valuable for distinguishing isomers and characterizing volatile organic compounds. Studies involving this compound and related unsaturated alcohols have utilized SIFT-MS with various reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) to probe their reactivity and fragmentation patterns copernicus.orgcapes.gov.brmdpi.comsigmaaldrich.com.

H₃O⁺ Reactions: Reactions with H₃O⁺ typically proceed via proton transfer, often followed by the elimination of water. For this compound, this would lead to a protonated molecule [M+H]⁺, which might fragment. However, H₃O⁺ is generally not well-suited for distinguishing isomers of unsaturated alcohols due to similar fragmentation patterns copernicus.orgcapes.gov.br.

NO⁺ and O₂⁺ Reactions: Reactions with NO⁺ and O₂⁺ can offer better isomer discrimination. These ions can react through charge transfer, hydride ion transfer, or association reactions, leading to different product ion distributions that can help differentiate between isomers like cis- and this compound copernicus.orgcapes.gov.br. For instance, NO⁺ reactions can involve hydride transfer, yielding [M-H]⁺ ions, or charge transfer, producing M⁺ ions. O₂⁺ reactions typically result in M⁺ ions along with multiple fragment ions capes.gov.brresearchgate.net. Studies have shown that NO⁺ and O₂⁺ can be valuable diagnostic tools for identifying and quantifying isomeric unsaturated alcohols in mixtures capes.gov.br.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

IR Spectroscopy:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding tandfonline.comlibretexts.orglibretexts.org.

C-H Stretch (sp³): Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond typically occurs between 1640-1680 cm⁻¹. For trans isomers, this band is often stronger in Raman spectroscopy than in IR due to the symmetry of the molecule tandfonline.comdocbrown.infolibretexts.org.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected in the region of 1050-1150 cm⁻¹. libretexts.org

=C-H Stretch: Vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, typically around 3010-3100 cm⁻¹ libretexts.org.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations that involve changes in polarizability, such as the C=C stretch. The trans C=C stretching vibration is often more intense in Raman spectra compared to IR spectra for symmetrical alkenes tandfonline.comdocbrown.info.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity/Notes |

| O-H (Alcohol) | Stretch | 3200-3600 | Broad, strong (hydrogen bonded) |

| C-H (sp³) | Stretch | 2850-3000 | Medium to strong |

| C=C (Alkene) | Stretch | 1640-1680 | Medium (often stronger in Raman) |

| C-O (Alcohol) | Stretch | 1050-1150 | Medium |

| =C-H (Vinylic) | Stretch | 3010-3100 | Medium |

| =C-H (Vinylic) | Bend | 960-980 | Characteristic for trans C-H, often strong in Raman |

Electronic Circular Dichroism (ECD) Studies for Chiral this compound Analogs (if applicable)

This compound itself is an achiral molecule. It possesses a plane of symmetry passing through the C1-O bond and bisecting the C2-C3 double bond (or more precisely, symmetry elements related to the trans configuration). Therefore, electronic circular dichroism (ECD) spectroscopy, which is used to study chiral molecules, is not directly applicable to the parent compound. ECD is sensitive to the differential absorption of left and right circularly polarized light by chiral chromophores nih.govull.esresearchgate.netunipi.it.

However, if this compound were to be derivatized or if chiral analogs were synthesized, ECD could be a powerful tool for determining their absolute configuration. For example, esterification of the alcohol with a chiral acid or reaction with a chiral reagent containing a chromophore could introduce chirality, making the resulting molecule ECD-active. The exciton (B1674681) chirality method (ECM), which relies on the interaction between two or more chromophores, is a common application of ECD for assigning absolute configurations in such chiral derivatives nih.govresearchgate.net.

Computational Chemistry and Theoretical Studies of Trans 2 Penten 1 Ol

Conformational Analysis of trans-2-Penten-1-ol (B74409) using Molecular Mechanics and Dynamics Simulations

Understanding the three-dimensional arrangements, or conformations, of this compound is essential for predicting its physical properties and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules. These methods allow researchers to identify the most stable conformers by calculating their relative energies and to map out the energy barriers between different conformers. Studies on related pentenols have identified key dihedral angles that dictate conformational stability, such as the orientation of the hydroxyl group relative to the carbon chain researchgate.net. For this compound, potential low-energy conformers would likely involve different arrangements of the alkyl chain and the hydroxyl group, such as anti or gauche arrangements around the C-C bonds. These simulations can provide detailed insights into the preferred spatial orientations of the molecule, which can influence intermolecular interactions and reaction pathways.

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry plays a significant role in predicting the mechanisms of chemical reactions involving this compound, such as its ozonolysis or reactions with halogen atoms. These studies aim to map out reaction pathways, identify transition states, and calculate activation energies.

Ozonolysis: The ozonolysis of unsaturated compounds, including alcohols, is a key atmospheric degradation pathway. Theoretical studies on related unsaturated aldehydes and alcohols have utilized DFT to investigate the initial addition of ozone to the double bond, the subsequent decomposition of the primary ozonide, and the formation of various products like carbonyl compounds and Criegee intermediates mdpi.comacs.orgnih.govresearchgate.netresearchgate.net. For this compound, computational models can predict the regioselectivity of ozone addition and the branching ratios for different decomposition pathways, providing a detailed mechanistic understanding.

Halogen Atom Reactions: The reactions of this compound with halogen atoms, such as chlorine (Cl) and hydroxyl (OH) radicals, are also significant in atmospheric chemistry. Theoretical studies, often employing DFT and transition state theory, have been used to determine rate coefficients and elucidate reaction mechanisms, including addition to the double bond and hydrogen abstraction researchgate.netnih.govresearchgate.netacs.orgresearchgate.net. These studies help in understanding the atmospheric lifetime and degradation products of such compounds. For example, studies on similar unsaturated alcohols indicate that Cl atom addition to the double bond is generally the dominant reaction pathway nih.govresearchgate.net.

Canonical Variational Transition State Theory (CVTST) Applications in Reaction Kinetics

Canonical Variational Transition State Theory (CVTST), often combined with small-curvature tunneling (SCT) corrections, is a sophisticated theoretical method used to accurately predict reaction rate constants over a wide temperature range. This approach has been applied to atmospheric reactions of unsaturated compounds. For this compound, CVTST can be used to calculate the rate coefficients for its reactions with species like ozone or halogen atoms. By optimizing transition state geometries and calculating potential energy surfaces, CVTST provides activation energies and rate constants that can be directly compared with experimental data, aiding in the validation of reaction mechanisms and atmospheric models mdpi.comresearchgate.netresearchgate.netnih.gov. For instance, studies on trans-2-pentenal (B73810) ozonolysis have shown good agreement between experimental and CVTST-calculated rate coefficients mdpi.com.

Prediction of Spectroscopic Properties of this compound

Computational methods are instrumental in predicting the spectroscopic properties of this compound, which aids in its identification and characterization.

UV Absorption Spectra: Predicting UV-Vis absorption spectra is crucial for identifying compounds in chromatographic analysis or for understanding their photochemistry. While direct experimental UV absorption spectra for this compound might be limited, computational tools, including those based on DFT and machine learning models, can predict these spectra researchgate.netchemrxiv.orgosti.gov. Studies on related unsaturated aldehydes have determined UV absorption cross-sections, providing data that can be correlated with structural features and used to estimate photolysis rates researchgate.net. For this compound, theoretical calculations can predict the wavelengths of maximum absorption and the associated intensities, which are characteristic fingerprints of the molecule.

Other Spectroscopic Properties: Beyond UV-Vis, computational chemistry can also predict other spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Calculated vibrational frequencies for similar molecules often show good agreement with experimental IR spectra when appropriate scaling factors are applied, validating structural assignments . Similarly, computed NMR chemical shifts can correlate well with experimental values, confirming molecular geometries .

Biological and Biochemical Interactions of Trans 2 Penten 1 Ol: Mechanistic Perspectives

Enzymatic Biotransformation of trans-2-Penten-1-ol (B74409) in Biological Systems

The metabolism of this compound involves enzymatic processes that transform the molecule within biological systems. While specific pathways for this compound are not exhaustively detailed in all available literature, its classification as an unsaturated alcohol suggests potential metabolic routes common to such compounds.

Pathways and Enzyme Systems Involved in Metabolism

As an unsaturated alcohol, this compound is susceptible to oxidation. A key transformation identified is its oxidation to trans-2-pentenal (B73810), a reaction critical in fragrance and flavor industries . This oxidation typically involves the hydroxyl group being converted to a carbonyl group while retaining the double bond. The stereospecificity of this reaction depends on the oxidizing agent employed. In broader metabolic contexts, unsaturated alcohols can be substrates for alcohol dehydrogenases and other oxidoreductases. Furthermore, the double bond can undergo epoxidation or other addition reactions, and the hydroxyl group can participate in esterification or etherification reactions, depending on the specific enzymatic machinery present in an organism. In plants, compounds like cis-2-penten-1-ol (B74994) and this compound have been identified as plant metabolites and volatile oil components, suggesting endogenous metabolic pathways for their synthesis and potential further transformation nih.govebi.ac.uk. Research on fatty acid derivative volatiles in tomato plants, for instance, suggests pathways involving lipoxygenases (LOXs) and alcohol dehydrogenases in the metabolism of C5 alcohols like cis-2-penten-1-ol and this compound nih.gov.

Investigation of Molecular Targets and Pathways Modified by this compound

The mechanism of action of this compound is understood to involve its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in hydrogen bonding and other intermolecular interactions with biological molecules such as proteins, enzymes, and cell membranes. These interactions can lead to modifications in the structure and function of these biomolecules . While direct identification of specific molecular targets is an ongoing area of research, its presence as a volatile organic compound (VOC) suggests roles in cellular signaling. For example, in the context of plant-environment interactions, it may influence plant defense mechanisms or attract/repel organisms. The precise pathways modified by this compound are not fully elucidated but likely involve cellular processes sensitive to membrane fluidity or protein conformation changes induced by its presence.

Role of this compound in Chemoreception and Olfaction: Mechanistic Basis

This compound functions as a volatile organic compound with significant roles in chemoreception and olfaction, particularly in plant-environment interactions and insect communication.

Function as a Plant Volatile and its Role in Plant-Environment Interactions

This compound is identified as a volatile compound naturally found in various plants and foods, contributing to their characteristic aroma profiles nih.govebi.ac.uk. It has been detected in olive oil, fermented cucumbers, and Brassica species nih.gov. In the context of plant-environment interactions, it serves as a plant volatile. For instance, it is released by mulberry leaves and has been studied for its role in plant-insect interactions nih.govplos.org. Intact mulberry leaves release several active volatiles, including trans-2-hexenal, hexanal, cis-2-penten-1-ol, and this compound nih.govplos.org. These plant volatiles can mediate plant defense mechanisms, attract pollinators, or signal to neighboring plants frontiersin.orgfrontiersin.org. The emission of such compounds can be triggered by environmental stresses, including herbivory nih.govplos.orgfrontiersin.org.

Studies on Electrophysiological and Behavioral Responses to this compound in Biological Systems

Studies have investigated the electrophysiological and behavioral responses of organisms to this compound. In male fall webworm moths (Hyphantria cunea), gas chromatography-electroantennographic detection (GC-EAD) revealed that cis-2-penten-1-ol, and by extension related C5 alcohols like this compound, can stimulate moth antennae nih.govplos.orgnih.gov. Behavioral experiments in wind tunnels indicated that while herbivory-induced volatiles and β-ocimene increased attraction to sex pheromones, cis-2-penten-1-ol significantly decreased this attraction nih.govplos.org. Field trapping experiments corroborated these findings, showing a reduction in male moth capture efficiency when cis-2-penten-1-ol was present alongside sex pheromone lures nih.govplos.org. This suggests that this compound, or closely related isomers, can act as modulators of olfactory perception and behavioral responses in insects, potentially influencing mating or host-finding behaviors.

Mechanistic Studies of this compound as a Pheromone Component or Signaling Molecule

While this compound itself is not primarily identified as a sex pheromone component, its role as a plant volatile and its influence on insect behavior suggest it can function as a signaling molecule in broader ecological contexts. Its presence in plant emissions, particularly those induced by herbivory, indicates a role in mediating plant-insect communication nih.govplos.orgfrontiersin.org. The observed modulation of moth attraction to sex pheromones by related C5 alcohols highlights their capacity to alter olfactory perception and thus influence signaling cascades within insects nih.govplos.org. Mechanistically, these effects are likely mediated through interactions with specific olfactory receptors in the insect antennae, triggering downstream neural pathways that influence behavioral decisions. Further research is needed to fully elucidate its precise mechanisms as a signaling molecule, potentially in conjunction with other volatiles, to attract or deter specific insect species or to prime plant defense responses.

Data Table: Identified Volatiles Stimulating Hyphantria cunea Antennae

Interactions of this compound with Biological Macromolecules (e.g., Proteins, Membranes): Binding and Conformational Studies

The biological activity of this compound is significantly influenced by its interactions with fundamental biological macromolecules, including proteins and cellular membranes. These interactions are understood to mediate its effects on cellular processes, although comprehensive, specific binding and conformational studies for the trans-isomer are still an area of ongoing investigation.

Mechanisms of Interaction:

The molecular structure of this compound, featuring a hydroxyl group and a trans-configured double bond, dictates its interaction capabilities. As an unsaturated alcohol, it can engage in various non-covalent interactions crucial for binding to biological targets.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This capability is fundamental for its interaction with polar residues on proteins and with the hydrophilic regions of cell membranes .

Hydrophobic Interactions: The hydrocarbon chain of this compound contributes to its lipophilic character. This allows it to interact with hydrophobic pockets within proteins or with the lipid tails of cell membranes. Studies on related compounds, such as the cis-isomer of 2-penten-1-ol interacting with pea protein, have indicated that hydrophobic interactions are a dominant force in their non-covalent binding acs.org. It is plausible that this compound also participates in similar hydrophobic associations with biological macromolecules.

Modification of Structure and Function: The collective influence of these interactions can lead to modifications in the structure and, consequently, the function of target proteins, enzymes, and cell membranes. These alterations can underpin various biological activities attributed to the compound .

Binding and Conformational Insights:

While detailed quantitative binding affinity data (e.g., dissociation constants) and specific conformational change studies for this compound with isolated macromolecules are not extensively detailed in the available literature, the described interaction mechanisms provide a mechanistic basis for its binding. The ability to engage in hydrogen bonding and hydrophobic interactions suggests specific binding modes to protein active sites or membrane interfaces. Such binding events can induce subtle or significant changes in the three-dimensional conformation of the macromolecule, thereby altering its biological activity or membrane integrity. For instance, interactions with membrane lipids could influence membrane fluidity or permeability.

The following table summarizes the identified interaction types and their potential biological targets:

| Interaction Type | Biological Macromolecule Target | Supporting Evidence/Notes |

| Hydrogen Bonding | Proteins, Cell Membranes | The hydroxyl group (-OH) can donate and accept hydrogen bonds, facilitating interactions with polar residues on proteins and hydrophilic head groups of lipids in membranes . |

| Hydrophobic Interactions | Proteins, Cell Membranes | The hydrocarbon chain contributes to lipophilicity, enabling interactions with hydrophobic regions of proteins and lipid bilayers. Studies on the cis-isomer suggest these are dominant non-covalent interactions with proteins like pea protein acs.org. This mechanism is likely relevant for the trans-isomer as well. |

| Structural/Functional Modulation | Proteins, Enzymes, Membranes | Binding events can lead to alterations in the structure and function of these macromolecules, influencing cellular processes . This implies potential conformational changes upon interaction. |

Compound Name List:

this compound

(Z)-2-penten-1-ol

Pea protein

Proteins

Enzymes

Cell membranes

Environmental Fate and Biogeochemical Cycling of Trans 2 Penten 1 Ol

Atmospheric Oxidation Pathways of trans-2-Penten-1-ol (B74409)

The atmospheric oxidation of this compound is primarily driven by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are key oxidants in the troposphere. These reactions contribute to the removal of volatile organic compounds (VOCs) from the atmosphere and can lead to the formation of secondary pollutants, including secondary organic aerosols (SOA).

Reaction Kinetics and Mechanisms with Hydroxyl (OH) Radicals

The reaction of this compound with hydroxyl radicals is a significant atmospheric degradation pathway. Experimental studies have determined a rate constant for this reaction. The primary mechanism involves the abstraction of hydrogen atoms from the molecule by the OH radical.

The rate constant for the reaction of this compound with OH radicals at atmospheric temperature (298 K) has been reported as 1.2 × 10⁻¹⁰ cm³/molecule·s . This value indicates a relatively rapid reaction rate. For the isomeric (Z)-2-penten-1-ol, a similar rate constant of (1.06 ± 0.12) × 10⁻¹⁰ cm³/molecule·s at 297 K has been measured copernicus.org. The primary atmospheric reaction pathway for unsaturated alcohols like this compound with OH radicals involves hydrogen abstraction, particularly from the hydroxyl group and allylic positions, leading to the formation of various oxygenated products copernicus.org.

Table 1: Atmospheric Reaction Rate Constants

| Reactants | Oxidant | Rate Constant (cm³/molecule·s) at 298 K | Reference(s) |

| This compound | OH radical | 1.2 × 10⁻¹⁰ | |

| (Z)-2-Penten-1-ol | OH radical | (1.06 ± 0.12) × 10⁻¹⁰ | copernicus.org |

| (Z)-2-Penten-1-ol | Cl atom | (3.00 ± 0.49) × 10⁻¹⁰ | researchgate.netebi.ac.ukrsc.org |

Reaction Kinetics and Mechanisms with Chlorine (Cl) Atoms

Chlorine atoms are also present in the atmosphere, particularly in marine environments and in polluted areas. The reaction of this compound with Cl atoms contributes to its atmospheric removal. Studies on the related (Z)-2-penten-1-ol indicate that the dominant reaction pathway with Cl atoms is addition to the double bond, although hydrogen abstraction can also occur researchgate.netrsc.org.

The rate coefficient for the reaction of (Z)-2-penten-1-ol with Cl atoms at 298 K has been determined to be (3.00 ± 0.49) × 10⁻¹⁰ cm³/molecule·s researchgate.netebi.ac.ukrsc.org. The products identified from the reaction of (Z)-2-penten-1-ol with Cl atoms include (Z)-2-pentenal, propionaldehyde, acetaldehyde, and chlorobutyraldehyde researchgate.net. These products are formed through various fragmentation and addition pathways following the initial Cl atom attack researchgate.net.

Formation of Secondary Organic Aerosols (SOA) and Product Identification

Unsaturated alcohols and their oxidation products can contribute to the formation of Secondary Organic Aerosols (SOA) in the atmosphere. SOA are fine particulate matter formed from the oxidation of volatile organic compounds. While direct measurements of SOA yields specifically for this compound are limited, studies on related compounds provide insights.

The ozonolysis of trans-2-pentenal (B73810), a related unsaturated aldehyde, has been shown to produce low yields of SOA, suggesting a potentially negligible impact of this specific compound on global organic aerosol loadings mdpi.com. However, studies have indicated that unsaturated alcohols can contribute to aqueous SOA (aqSOA) formation through aqueous-phase photooxidation, particularly under nitrate-mediated conditions copernicus.orgresearchgate.net. The specific products formed during the atmospheric oxidation of this compound, such as aldehydes and other oxygenated species, can have varying volatilities and partitioning behaviors, influencing their potential to form SOA researchgate.netresearchgate.net.

Advanced Analytical Methodologies for Detection and Quantification of Trans 2 Penten 1 Ol

Chromatographic Techniques for Separation and Analysis of trans-2-Penten-1-ol (B74409)

Chromatographic techniques form the cornerstone of this compound analysis, offering powerful capabilities for separating it from closely related compounds and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile organic compounds (VOCs), including this compound. Its strength lies in its ability to separate isomers, which often possess similar physical and chemical properties, making their differentiation challenging by other methods.

GC-MS excels at separating positional isomers (e.g., cis-2-penten-1-ol (B74994), 4-penten-1-ol) and geometric isomers (cis/ trans) of pentenols. This separation is achieved by utilizing specific stationary phases within the GC column, which interact differently with each isomer. For instance, water stationary phase columns and Carbowax columns have demonstrated efficacy in resolving this compound from its cis-isomer and other positional isomers researchgate.netscholaris.ca. The retention index is a key parameter for identification, with this compound exhibiting a retention index of approximately 1357 on a Carbowax column .

Upon separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for confident identification even in complex mixtures. GC-MS has been widely applied to quantify this compound in various matrices, such as olive oil and fermented products, contributing to the understanding of their volatile profiles researchgate.netmdpi.comotago.ac.nz.

Table 8.1.1: GC Separation Capabilities for Pentenols

| Analyte | Column Type (Example) | Separation Characteristic | Reference |

| This compound | Carbowax | Resolves from cis-isomer and positional isomers. | researchgate.netscholaris.ca |

| cis-2-Penten-1-ol | Carbowax | Resolves from trans-isomer and positional isomers. | researchgate.netscholaris.ca |

| 4-Penten-1-ol | Water Stationary Phase | Resolves from this compound. | researchgate.netscholaris.ca |

| Pentenols | Rtx-WAX | Capable of separating various pentenol isomers. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Applications for Pentenol Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of pentenols, particularly when dealing with samples that may not be amenable to GC analysis due to thermal lability or matrix complexity. HPLC can effectively separate compounds based on their polarity and other physicochemical properties.

For pentenol analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases such as C18 or C8 columns sielc.comvulcanchem.com. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with the addition of an acid (e.g., phosphoric acid or formic acid for MS compatibility) to optimize peak shape and separation sielc.com. Detection can be achieved using UV-Vis detectors, which are suitable for compounds with chromophores, or by coupling HPLC with mass spectrometry (LC-MS) for enhanced identification and quantification, especially in complex matrices sielc.comvulcanchem.com. HPLC has been utilized in the analysis of volatile compounds in food matrices, including the quantification of this compound in fermented grape juice tandfonline.com.

Table 8.1.2: Typical HPLC Conditions for Pentenol Analysis

| Analyte | Column Type | Mobile Phase Composition | Detection Method | Application Notes | Reference |

| 4-Penten-1-ol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | Reversed-phase separation, suitable for preparative isolation. | sielc.com |

| This compound | C18/C8 | Acetonitrile/Water mixture | UV/MS | Useful for complex matrices or thermally sensitive compounds. | vulcanchem.com |

| Pentenols | C18 | Acetonitrile/Water mixture | UV | Analysis of volatile compounds in food matrices. | tandfonline.com |

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other advanced detectors, enabling comprehensive analysis of complex mixtures.

Headspace Gas Chromatography Coupled to Ion Mobility Spectrometry (HS-GC-IMS)

Headspace Gas Chromatography coupled to Ion Mobility Spectrometry (HS-GC-IMS) is a powerful analytical tool for the rapid detection and characterization of volatile organic compounds (VOCs) in complex matrices. The headspace technique involves extracting volatile compounds from a sample into the gas phase before chromatographic separation and detection. GC-IMS then provides both separation based on volatility and detection based on the drift time of ionized molecules through an electric field.

While specific studies detailing the HS-GC-IMS analysis of this compound are not extensively detailed in the provided search results, the technique is broadly applied to analyze volatile profiles in food, beverages, and environmental samples researchgate.netmdpi.com. Its ability to rapidly screen for a wide range of VOCs makes it valuable for identifying compounds like this compound as part of a broader volatilome signature, offering advantages in speed and sensitivity for complex mixture analysis.

Development of Biosensors and Chemical Sensors for Selective Detection of this compound

The development of selective biosensors and chemical sensors represents a frontier in the rapid and on-site detection of compounds like this compound. These devices aim to provide fast, sensitive, and portable analytical solutions.

Electronic noses (E-noses), which comprise an array of chemical sensors with varying specificities, are being explored for the detection of VOCs, including alcohols like this compound, in various applications such as quality control of food products mdpi.com. Similarly, researchers are investigating the potential of biological systems, such as insect olfactory receptors, as biosensors for detecting volatile organic chemicals due to their inherent high sensitivity and discriminatory capabilities researchgate.net.

The design and optimization of these sensors often involve interdisciplinary approaches, including materials science, electrochemistry, and computational chemistry (e.g., Density Functional Theory - DFT) to understand molecular interactions and predict sensor performance sobereva.comtandfonline.com. The goal is to create devices that can selectively bind to and generate a measurable signal in the presence of this compound, even at low concentrations within complex environmental or biological samples.

Applications of Trans 2 Penten 1 Ol in Advanced Organic Synthesis and Materials Science Research

trans-2-Penten-1-ol (B74409) as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create stereochemically pure compounds, chiral building blocks are essential. These are molecules that possess one or more stereocenters and can be incorporated into a larger molecule to introduce a specific three-dimensional arrangement. This compound, while achiral itself, serves as a pro-chiral substrate that can be transformed into valuable chiral intermediates. ebsco.comorganic-chemistry.org Its double bond and adjacent hydroxyl group provide strategic points for introducing chirality through various catalytic asymmetric reactions. The enhanced reactivity of allylic alcohols makes them particularly useful in organic synthesis for building complex molecular structures from simpler starting materials. ebsco.com

A significant application demonstrating the utility of this compound is its use as a starting material in the total synthesis of complex natural products. One notable example is its role in the synthesis of Leustroducsin B. sigmaaldrich.comsigmaaldrich.comchemdad.com Leustroducsin B is a biologically active compound whose intricate structure requires a highly convergent and stereocontrolled synthetic strategy. In synthetic pathways targeting this molecule, this compound is employed as a precursor to construct key fragments of the final structure. sigmaaldrich.comchemdad.com The pentenyl moiety derived from this starting material is integrated into the carbon skeleton of the target molecule, showcasing its importance as a fundamental building block in advanced organic synthesis.

Precursor Role of this compound in Specialty Chemicals Research (e.g., Fragrances, Agro-chemicals)

This compound also functions as a precursor in the synthesis of various specialty chemicals. Its derivatives are explored for applications in fragrances and have potential relevance in other chemical sectors. The compound itself is found naturally as a volatile component in olive oil, cashew apple juice, and fermented cucumber brines. sigmaaldrich.comchemdad.com

In fragrance research, allylic alcohols and their esters are known contributors to various scents. While not always used directly for fragrance, this compound can be a starting point for synthesizing other molecules with desirable olfactory properties. thegoodscentscompany.com The transformation of the alcohol functional group into esters, for example, is a common strategy in the fragrance industry to produce a wide array of scents.

Regarding agrochemicals, there is limited specific information in the available literature detailing the use of this compound as a direct precursor for the synthesis of pesticides or herbicides. While the broader class of allylic alcohols includes compounds with such activities—for instance, the simplest member, allyl alcohol, has been used as a fungicide and weed eradicant—the direct application of this compound in this area is not well-documented. wikipedia.org

Research on Polymeric Materials and Macromolecules Derived from this compound

The incorporation of functional monomers into polymers is a key area of materials science research. Allylic alcohols, including this compound, represent a class of such monomers that can introduce hydroxyl groups into a polymer chain. These pendant hydroxyl groups can serve as sites for crosslinking or further chemical modification, making them useful in the development of materials for coatings, adhesives, and elastomers. researchgate.net

However, the direct polymerization of allylic monomers via free-radical processes typically results in the formation of low molecular weight oligomers rather than high molecular weight polymers. researchgate.net This is a general characteristic of this class of compounds. While research exists on the copolymerization of related functional olefins, such as 4-penten-1-ol, with other monomers using specific catalysts, detailed studies focusing specifically on the synthesis of homopolymers or copolymers from this compound are not extensively reported in the surveyed literature. researchgate.netmdpi.com Therefore, while the potential exists for this compound to be used in creating functional polymers, this remains an area with limited specific research findings.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1576-96-1 |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 139-139.5 °C |

| Density | 0.847 g/mL at 25 °C |

| Refractive Index | n20/D 1.434 |

Table of Compounds Mentioned

| Compound Name |